molecular formula C7H8ClN3 B11776605 4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile

4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile

Cat. No.: B11776605
M. Wt: 169.61 g/mol
InChI Key: RMLDJYZMCYJQDU-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile
  • 4-Chloro-1-butyl-1H-pyrazole-3-carbonitrile

Uniqueness

4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloro-1-propylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8ClN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3

InChI Key

RMLDJYZMCYJQDU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C#N)Cl

Origin of Product

United States

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